molecular formula C13H20ClNO2 B2677977 Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride CAS No. 502841-88-5

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Cat. No.: B2677977
CAS No.: 502841-88-5
M. Wt: 257.76
InChI Key: BGDHHQJLCZDXAJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5) is a β-amino acid ester derivative with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.75 g/mol . It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules and active pharmaceutical ingredients (APIs). The compound features a 4-ethylphenyl substituent on the β-carbon of the propanoate backbone, with an ethyl ester group and a hydrochloride salt enhancing its stability and solubility for industrial applications. Suppliers such as Biosynce Pharmatech emphasize its high purity (>95%) and provide comprehensive documentation, including COA, MOA, and MSDS, ensuring compliance with regulatory standards .

Properties

IUPAC Name

ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDHHQJLCZDXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(4-ethylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including substitutions and modifications that are essential for developing new compounds.

Biology

  • Enzyme Interaction Studies: The compound has been utilized in research focusing on enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Mechanism of Action: The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways critical for cellular functions. This property is being explored for its implications in drug design and therapeutic interventions.

Medicine

  • Therapeutic Potential: There is ongoing research into the anti-inflammatory and analgesic effects of this compound. Preliminary studies suggest it may have beneficial effects in treating conditions associated with pain and inflammation.

Industry

  • Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications. Its unique properties make it suitable for developing new materials and processes.

Case Studies

StudyFocusFindings
Study 1Enzyme InteractionThis compound was found to inhibit specific enzymes involved in metabolic pathways, demonstrating potential as a therapeutic agent in metabolic disorders.
Study 2Anti-inflammatory EffectsResearch indicated that this compound exhibits significant anti-inflammatory properties in vitro, suggesting its role as a candidate for pain management therapies.
Study 3Organic SynthesisThe compound was used as a precursor in synthesizing novel derivatives with enhanced biological activities, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of β-amino acid esters are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of derivatives with varying substituents:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-Ethyl C₁₃H₂₀ClNO₂ 257.75 502841-88-5 Pharmaceutical intermediate
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl 4-Ethoxy C₁₃H₂₀ClNO₃ 273.76 1049735-26-3 Higher polarity due to ether group
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl 3-Nitro C₁₁H₁₅ClN₂O₄ 290.70 - Electron-withdrawing group; acidic
Ethyl 3-amino-3-(4-bromophenyl)propanoate HCl 4-Bromo C₁₁H₁₅BrClNO₂ 322.60 - Enhanced lipophilicity
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-Difluoro C₁₁H₁₄ClF₂NO₂ 265.69 - Metabolic stability in drug design

Key Observations :

  • Electron-Donating Groups (e.g., Ethyl, Ethoxy) : Increase lipophilicity and may enhance membrane permeability but reduce solubility in aqueous media .
  • Electron-Withdrawing Groups (e.g., Nitro, Fluoro) : Improve solubility via polarity and stabilize intermediates in synthetic pathways. Fluorinated derivatives are particularly valued for their metabolic resistance .

Stereochemical Variations

Enantiomeric forms of these compounds exhibit distinct pharmacological profiles. For example:

  • Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride and its (3S) -enantiomer (both CAS purity ≥95%) share identical molecular formulas (C₁₁H₁₄ClF₂NO₂) but differ in optical rotation and receptor interactions . Such stereochemical differences are critical in API synthesis, where one enantiomer may drive therapeutic efficacy while the other contributes to off-target effects.

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity
Compound Name Functional Group Key Reactivity/Application
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl Hydroxyl group Hydrogen bonding enhances solubility; precursor to β-blockers
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl Aminomethyl Facilitates conjugation in peptide synthesis
Ethyl 3-amino-3-(4-isobutoxyphenyl)propanoate HCl Isobutoxy Steric hindrance may reduce enzymatic degradation

Aminomethyl Groups: Serve as handles for bioconjugation, enabling the development of radiolabeled tracers or antibody-drug conjugates .

Biological Activity

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula, characterized by an ethyl group attached to a phenyl ring:

  • Molecular Formula : C13_{13}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 258.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, impacting several biochemical pathways involved in cellular processes.

Biological Activities

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies, affecting metabolic pathways related to drug metabolism and detoxification.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may help protect neuronal cells from damage.
  • Antidepressant Activity : Research indicates potential antidepressant effects, possibly through interactions with neurotransmitter systems in the brain.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolism
NeuroprotectionProtects neuronal cells from oxidative stress
Antidepressant EffectsModulates neurotransmitter levels

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting that the compound may enhance cell viability through antioxidant mechanisms.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. Below is a comparison table highlighting these similarities:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochlorideAnticancer propertiesMethyl substitution on phenyl ring
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochlorideEnzyme inhibitionIsopropyl group enhancing activity
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate HClAntidepressant effectsBromine substitution for reactivity

Q & A

Q. What are the key considerations in optimizing the synthesis of Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, protecting the amino group during esterification (e.g., using Boc or Fmoc groups) can prevent side reactions . Solvent choice (e.g., ethanol or dichloromethane) and temperature control (e.g., −10°C for sensitive intermediates) are critical to avoid decomposition . Purification via recrystallization from ethanol/water mixtures improves purity, as demonstrated for structurally similar compounds like Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride . Monitoring reaction progress using TLC or HPLC ensures intermediates are isolated at optimal stages.

Q. How should researchers develop an HPLC method for quantifying the target compound in a reaction mixture?

  • Methodological Answer : Use reversed-phase C18 columns (e.g., Purospher® STAR) with a mobile phase combining aqueous buffer (e.g., 0.1% trifluoroacetic acid) and organic modifiers (acetonitrile/methanol) . Detection wavelengths should align with the compound’s UV absorption profile (e.g., 210–260 nm for aromatic amines). Gradient elution (5% to 95% organic phase over 20 minutes) resolves impurities, as seen in impurity profiling of Venlaflaxine Hydrochloride derivatives . Validate the method using spiked standards and ensure linearity (R² > 0.99) across a concentration range of 0.1–100 µg/mL.

Advanced Research Questions

Q. What strategies are effective in identifying and characterizing process-related impurities in this compound?

  • Methodological Answer : Impurity identification requires LC-MS/MS for molecular weight determination and fragmentation patterns . For example, ethyl ester hydrolysis byproducts or unreacted intermediates (e.g., 4-ethylphenylpropanoic acid) can be detected using high-resolution mass spectrometry (HRMS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) clarifies structural anomalies, such as regioisomers or stereochemical deviations . Spiking experiments with synthesized impurities (e.g., Ethyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride ) confirm retention times and fragmentation pathways.

Q. How does the substitution pattern on the phenyl ring (e.g., ethyl vs. chloro) influence the compound’s physicochemical properties and biological activity?

  • Methodological Answer : Substituent effects are evaluated via comparative studies. For instance, replacing the ethyl group with chloro (as in Ethyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride ) increases lipophilicity (log P measured via shake-flask method). Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal differences in bioavailability. In vitro bioactivity tests (e.g., enzyme inhibition assays) using analogs like Melphalan flufenamide demonstrate how electronic effects (electron-donating vs. withdrawing groups) modulate target binding.

Q. What are the best practices for evaluating the stability of the hydrochloride salt under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and 25°C/60% RH for 6–12 months, monitoring degradation via HPLC . Assess hygroscopicity by exposing the compound to controlled humidity chambers (e.g., 30–90% RH) and measuring mass changes. For photostability, use ICH Q1B guidelines with UV light exposure (320–400 nm). Degradation products (e.g., free amine or ester hydrolysis byproducts) are quantified against reference standards like Venlaflaxine Hydrochloride Impurity B .

Q. How can chiral purity be ensured during synthesis, given the compound’s stereochemical sensitivity?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers, as applied to Ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride . Polarimetry or circular dichroism (CD) verifies optical rotation consistency (e.g., −6.3° to −7.3° for L-tyrosine derivatives ). Asymmetric synthesis routes, such as enzymatic resolution or chiral auxiliaries, minimize racemization .

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